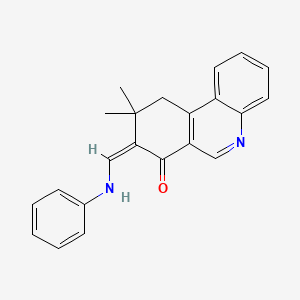
(8Z)-8-(anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8Z)-8-(Anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one, also known as 8Z-9,9-dimethyl-10H-phenanthridin-7-one, is a synthetic phenanthridine compound that is gaining attention for its potential applications in biomedical research. It is a heterocyclic compound composed of a phenanthridine ring system that is connected to an anilinomethylidene group. This compound has been studied for its potential applications in the development of drugs and therapies, as well as its potential for use as a tool for studying biological processes.
Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry
Researchers have synthesized various derivatives in the benzo[c]phenanthridine family, including compounds related to (8Z)-8-(anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one. These compounds are investigated for their potential antitumor properties and topoisomerase poisoning capabilities. The synthesis involves a series of reactions starting from 1-naphthylamines, and the resulting compounds show a relationship between their cytotoxicity and topoisomerase poisoning properties. However, they lacked significant antitumor effects in certain leukemia systems (Janin et al., 1993).
Structural Modifications and Biological Activities
The synthesis of phenanthridine derivatives and their structural characterization has been a focus area in research. These compounds are synthesized from various starting materials, such as arylidene-2-naphthylamines, and their structures are confirmed using techniques like IR, NMR, and X-ray spectroscopy. The modifications in the phenanthridine core structure often lead to diverse biological activities, which are significant in medicinal chemistry (Cortés et al., 1988).
Applications in Cancer Research
Specific derivatives of phenanthridines, including those structurally related to this compound, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The research focuses on identifying compounds with potent cytotoxic activity and elucidating their mechanism of action, such as perturbation of DNA integrity or function (Razafimbelo et al., 1998).
Exploration in Antitumor Alkaloids
The study and synthesis of antitumor alkaloids, including benzo[c]phenanthridine derivatives, have been of particular interest. Researchers have developed synthetic routes to these compounds, aiming to obtain potential anticancer drugs. The synthesis often involves radical cyclization and oxidative aromatization steps. The structural features of these compounds, such as planarity and cationic nature, are considered essential for their antitumor activities (Nakanishi et al., 1998; Nakanishi et al., 1999).
Propriétés
IUPAC Name |
(8Z)-8-(anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-22(2)12-17-16-10-6-7-11-20(16)24-13-18(17)21(25)19(22)14-23-15-8-4-3-5-9-15/h3-11,13-14,23H,12H2,1-2H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPUBKBFXXSLH-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NC3=CC=CC=C23)C(=O)C1=CNC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(CC2=C(C=NC3=CC=CC=C23)C(=O)/C1=C\NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002665.png)
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)
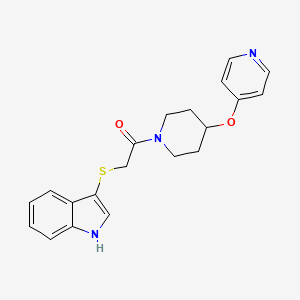
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)
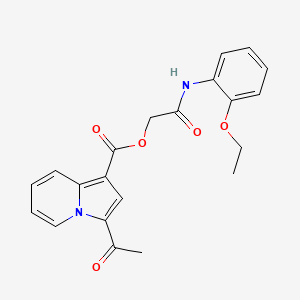

![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)
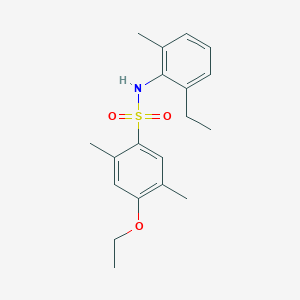

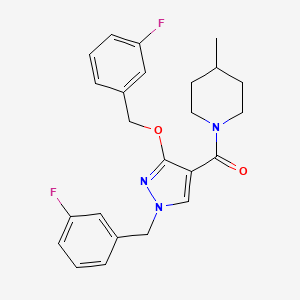


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)
![(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B3002687.png)